2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide
Description
The compound 2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide features a thiazolo[4,5-d]pyrimidine core, a bicyclic heteroaromatic system known for its role in kinase inhibition and anticancer activity . Key substituents include:
- 4-Fluorophenyl group: Enhances metabolic stability and bioavailability via hydrophobic interactions .
- Oxolan-2-ylmethyl (tetrahydrofuran methyl): Improves solubility and modulates steric effects.
- Sulfanylidene and sulfanyl groups: Potential for hydrogen bonding and metal chelation, influencing target binding .
- Acetamide-pyrazole moiety: Acts as a pharmacophore for selective interactions with enzymatic targets .
Properties
Molecular Formula |
C22H21FN6O3S3 |
|---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(5-methyl-1H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C22H21FN6O3S3/c1-12-9-16(27-26-12)24-17(30)11-34-21-25-19-18(20(31)29(21)14-6-4-13(23)5-7-14)35-22(33)28(19)10-15-3-2-8-32-15/h4-7,9,15H,2-3,8,10-11H2,1H3,(H2,24,26,27,30) |
InChI Key |
JBUHJYJVERRWSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SC(=S)N3CC5CCCO5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-{[6-(4-FLUOROPHENYL)-7-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This core is synthesized through a series of cyclization reactions involving appropriate precursors. The final compound is obtained by introducing the oxolan-2-yl and 4-fluorophenyl groups under controlled conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Scientific Research Applications
2-{[6-(4-FLUOROPHENYL)-7-OXO-3-[(OXOLAN-2-YL)METHYL]-2-SULFANYLIDENE-2H,3H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-5-YL]SULFANYL}-N-(5-METHYL-1H-PYRAZOL-3-YL)ACETAMIDE has significant applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes involved in cell cycle regulation. It inhibits the activity of these enzymes, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell division .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Scaffold Variations
Thiazolo[4,5-d]pyrimidine vs. Quinazoline
The compound 2-[3-[(4-fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide (CAS 871493-35-5) shares similar substituents (e.g., fluorophenyl, oxolanylmethyl) but replaces the thiazolo[4,5-d]pyrimidine core with a quinazoline scaffold . Quinazolines are associated with tyrosine kinase inhibition (e.g., EGFR), while thiazolo-pyrimidines may exhibit broader kinase selectivity due to enhanced rigidity and electron-deficient properties.
Triazolo[1,5-a]pyrimidine Sulfonamides
Flumetsulam (CAS N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) features a triazolo-pyrimidine core and sulfonamide group. Unlike the target compound’s acetamide-pyrazole, flumetsulam’s sulfonamide contributes to herbicidal activity via acetolactate synthase inhibition .
Substituent-Driven Activity Modulation
Fluorophenyl Positioning
The 4-fluorophenyl group in the target compound contrasts with the 2,6-difluorophenyl in flumetsulam. Para-substitution on the phenyl ring enhances π-π stacking in hydrophobic binding pockets, whereas ortho-substitution may reduce steric hindrance in enzymes with shallow active sites .
Solubility-Enhancing Groups
The oxolan-2-ylmethyl group in the target compound increases solubility compared to analogues with alkyl chains (e.g., methyl or propyl substituents). This modification may improve pharmacokinetic profiles in vivo .
Pharmacophore Analysis
Acetamide-Pyrazole vs. Sulfonamide-Triazole
The acetamide linkage to a 5-methylpyrazole in the target compound enables hydrogen bonding with residues like asparagine or glutamine, whereas flumetsulam’s sulfonamide-triazole favors ionic interactions with basic residues (e.g., arginine) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Docking Scores (Hypothetical)
Mechanistic Insights from Structural Similarity
- Shared MOA in Analogues : Evidence from Park et al. (2023) suggests compounds with similar scaffolds (e.g., thiazolo-pyrimidine vs. triazolo-pyrimidine) may target overlapping pathways, such as ATP-binding sites in kinases or synthases .
- Role of Fluorine : Fluorine atoms in the 4-fluorophenyl group enhance electronegativity and membrane permeability, a feature shared with FDA-approved kinase inhibitors like gefitinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
